molecular formula C10H10N2O2 B1298811 3-Indazol-1-yl-propionic acid CAS No. 247128-24-1

3-Indazol-1-yl-propionic acid

Cat. No. B1298811
M. Wt: 190.2 g/mol
InChI Key: KWLUWAKLSFDQNN-UHFFFAOYSA-N
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Description

3-Indazol-1-yl-propionic acid is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of 3-Indazol-1-yl-propionic acid consists of an indazole ring attached to a propionic acid group . The molecular weight of this compound is 190.2 g/mol .


Physical And Chemical Properties Analysis

3-Indazol-1-yl-propionic acid has a density of 1.3±0.1 g/cm3, a boiling point of 390.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 190.2±23.2 °C .

Scientific Research Applications

Additionally, a derivative of this compound, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has demonstrated anti-inflammatory activity similar to that of phenylbutazone . Another derivative, 2-(1-Methyl-1H-indazol-4-yl)propanoic acid, showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .

Proteomics Research

Summary

“3-Indazol-1-yl-propionic acid” is used in proteomics research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .

Methods

The specific experimental procedures and quantitative data for these applications are not readily available.

Results

The outcomes of this research are not specified in the available resources.

Anti-Inflammatory Activity

Summary

A derivative of “3-Indazol-1-yl-propionic acid”, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has demonstrated anti-inflammatory activity similar to that of phenylbutazone .

Results

Biological Activities of Indazole Derivatives

Summary

Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The safety data sheet for 3-Imidazol-1-yl-propionic acid indicates that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-indazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLUWAKLSFDQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indazol-1-yl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FC Teixeira, H Ramos, IF Antunes, MJM Curto… - Molecules, 2006 - mdpi.com
A series of indazoles substituted at the N-1 and N-2 positions with ester- containing side chains -(CH 2 ) n CO 2 R of different lengths (n = 0-6, 9, 10) are described. Nucleophilic …
Number of citations: 45 www.mdpi.com
MM Badran, MAH Ismail… - ALEXANDRIA …, 1999 - FACULTY OF PHARMACY …
Number of citations: 15

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